1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Description
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system.
Properties
CAS No. |
39580-38-6 |
|---|---|
Molecular Formula |
C11H11BrOS2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
InChI Key |
IQJVXCIYYQAIKL-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)Br)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 3,3-bis(methylsulfanyl)propionaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Sulfenylation and Alkyl Thiolation Reactions
This compound participates in metal-free vinyl C–H sulfenylation through reactions with tosyl hydrazines and iodine promoters. The process involves:
-
Reagents : Tosyl hydrazine derivatives (e.g., p-tolylsulfonyl hydrazine)
-
Catalyst : Molecular iodine (I₂)
-
Solvent : Polar solvents like DMAC (N,N-dimethylacetamide) at 100°C
Example reaction :
1-(4-Bromophenyl)-3,3-bis(methylthio)prop-2-en-1-one reacts with p-tolylsulfonyl hydrazine to yield 1-(4-Bromophenyl)-3,3-bis(methylthio)-2-(p-tolylthio)prop-2-en-1-one (3h) with 64% efficiency .
| Product | Reaction Conditions | Yield | Characterization Data (¹H NMR) |
|---|---|---|---|
| 3h | DMAC, I₂, 100°C, 24 hrs | 64% | δ 7.59 (d, J=8.4 Hz, 2H), 7.51 (d, J=8.8 Hz, 2H), 2.49 (s, 3H), 2.24 (s, 3H), 2.17 (s, 3H) |
This reaction exploits the nucleophilic character of the α-carbon adjacent to the carbonyl group, enabling sulfur functionalization .
Halogenation and Iodo-Substitution
The compound undergoes iodination at the α-position under mild conditions:
-
Reagents : Iodine (I₂) in dichloromethane
-
Temperature : Room temperature
Product : 1-(4-Bromophenyl)-2-iodo-3,3-bis(methylthio)prop-2-en-1-one forms via electrophilic attack at the vinyl position .
| Property | Value |
|---|---|
| Yield | 91% |
| Melting Point | 50–52°C |
| ¹³C NMR (CDCl₃) | δ 189.9 (C=O), 96.4 (C-I) |
This iodinated derivative serves as a precursor for cross-coupling reactions due to its activated C–I bond .
Cycloaddition Reactions
The α,β-unsaturated ketone moiety facilitates [4+2] cycloadditions with dienes, forming six-membered heterocycles. Though not explicitly documented for this compound, analogous chalcones undergo:
-
Diels-Alder reactions : With electron-rich dienes (e.g., furan) under thermal or Lewis acid catalysis.
-
Mechanism : The electron-deficient enone system acts as a dienophile.
Nucleophilic Aromatic Substitution
The 4-bromophenyl group enables aryl substitution via:
-
Suzuki-Miyaura coupling : With boronic acids (Pd catalysis)
-
Buchwald-Hartwig amination : With amines (Pd/Xantphos catalysts)
Example transformation :
Replacement of the bromine atom with aryl/amino groups to modulate electronic properties.
Oxidation:
-
Methylsulfanyl groups oxidize to sulfoxides or sulfones using H₂O₂ or mCPBA.
-
Carbonyl group resists oxidation under standard conditions.
Reduction:
-
NaBH₄ or LiAlH₄ : Reduces the carbonyl to a secondary alcohol.
-
Hydrogenation (H₂/Pd) : Saturates the α,β-unsaturated system to a ketone.
Comparative Reactivity Table
| Reaction Type | Key Functional Group Involved | Product Applications |
|---|---|---|
| Sulfenylation | α-Carbon | Thioether synthesis |
| Iodination | Vinyl position | Cross-coupling precursors |
| Cycloaddition | Enone system | Heterocycle construction |
| Suzuki Coupling | Aryl bromide | Biaryl derivatives |
Mechanistic Insights
-
Electrophilic reactivity : Dominated by the bromophenyl group’s electron-withdrawing effect and the enone’s conjugation.
-
Nucleophilic sites : α-Carbon (due to keto-enol tautomerism) and sulfur atoms (methylsulfanyl groups) .
“The dual methylsulfanyl groups enhance electron density at the α-carbon, facilitating nucleophilic thiolation reactions.”
This compound’s versatility in forming sulfur-functionalized and halogenated derivatives makes it valuable in medicinal chemistry and materials science .
Scientific Research Applications
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit monoamine oxidase and acetylcholinesterase enzymes. This inhibition helps in reducing oxidative stress and preventing neuronal degeneration .
Comparison with Similar Compounds
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar in structure but differs in the substitution pattern on the aromatic ring, leading to different chemical and biological properties.
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Another chalcone derivative with distinct substituents that confer unique reactivity and applications.
Biological Activity
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a compound belonging to the chalcone family, characterized by its α,β-unsaturated carbonyl structure, which is essential for its biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrOS
- Molecular Weight : 303.238 g/mol
- Structure : The compound features a bromophenyl group and two methylsulfanyl groups attached to a prop-2-en-1-one backbone. The presence of the bromine atom and sulfur-containing groups enhances its chemical reactivity and biological properties .
Biological Activities
-
Anticancer Activity :
- Several studies have highlighted the anticancer potential of chalcone derivatives, including 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
- For instance, compounds similar to this chalcone have demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as microtubule-destabilizing agents .
-
Mechanisms of Action :
- The compound's mechanism of action may involve the induction of apoptosis in cancer cells. Studies indicate that certain chalcone derivatives can enhance caspase-3 activity, a key marker of apoptosis, suggesting their role in promoting programmed cell death in tumor cells .
- Additionally, molecular docking studies have revealed that 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one interacts with various biological targets through hydrogen bonding and hydrophobic interactions, enhancing its therapeutic efficacy .
- Antimicrobial Activity :
Data Summary
| Activity Type | Target/Effect | Concentration/Results |
|---|---|---|
| Anticancer | Inhibition of microtubule assembly | Effective at 20 μM (40.76–52.03% inhibition) |
| Apoptosis Induction | Enhanced caspase-3 activity | 1.33–1.57 times increase at 10 μM |
| Antimicrobial | Activity against E. coli | Significant inhibition observed |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of chalcone derivatives, 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one was found to significantly reduce cell viability in MDA-MB-231 breast cancer cells at concentrations above 5 μM. The compound induced morphological changes consistent with apoptosis and increased caspase activity.
Case Study 2: Antimicrobial Properties
A comparative study on the antimicrobial efficacy of various chalcones demonstrated that 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one exhibited notable antibacterial activity against both Staphylococcus aureus and Escherichia coli strains at concentrations ranging from 25 to 100 μg/mL.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , where 4-bromoacetophenone reacts with bis(methylsulfanyl)methane under basic conditions (e.g., NaOH in ethanol). The reaction proceeds at room temperature with stirring for 24–48 hours, followed by purification via recrystallization or column chromatography. This method yields the α,β-unsaturated ketone structure with high regioselectivity . Key challenges include optimizing stoichiometry to avoid over-substitution and managing the reactivity of sulfur-containing groups during purification.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the enone structure (C=O and C=C signals at δ ~190 ppm and 6.5–7.5 ppm, respectively) and methylsulfanyl substituents (δ ~2.5 ppm for S–CH) .
- IR Spectroscopy : Strong absorption bands at ~1650 cm (C=O) and ~1600 cm (C=C) validate the conjugated system .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry, bond lengths (e.g., C=O: ~1.22 Å, C=C: ~1.33 Å), and confirms Z/E isomerism .
Advanced Research Questions
Q. How do non-covalent interactions in the crystal lattice affect the compound’s physicochemical properties?
The crystal structure is stabilized by C–H···S and C–H···O hydrogen bonds, forming sheet-like networks along specific crystallographic axes (e.g., the a-axis in orthorhombic systems). These interactions enhance thermal stability and influence solubility. For example, in the orthorhombic Pnma space group, weak C4–H4···O1 interactions (2.615 Å) contribute to a high melting point (~180°C) and anisotropic charge transport properties . Computational studies (DFT) correlate these interactions with reduced bandgap energies, relevant for optoelectronic applications .
Q. What challenges arise in resolving non-merohedral twinning during X-ray crystallographic analysis?
Non-merohedral twinning, observed in bromophenyl chalcone derivatives, complicates structure refinement due to overlapping diffraction spots. Strategies include:
- Using SHELXL or SHELXD for twin law determination (e.g., twofold rotation about the c-axis) .
- Employing high-resolution data (≤ 0.8 Å) to deconvolute overlapping reflections.
- Applying the Hooft parameter to refine twin fractions, ensuring accurate displacement parameters for bromine atoms, which exhibit high thermal motion .
Q. How does the electronic structure of this compound contribute to its nonlinear optical (NLO) properties?
The conjugated π-system (C=O and C=C) and electron-withdrawing bromophenyl group create a polarized charge distribution, enhancing hyperpolarizability (β). Experimental studies using Kurtz-Perry powder technique show second-harmonic generation (SHG) efficiencies ~1.5× urea. Theoretical calculations (TD-DFT) reveal intramolecular charge transfer (ICT) between the bromophenyl and bis(methylsulfanyl) groups, with HOMO-LUMO gaps ~3.2 eV, making it suitable for terahertz wave generation .
Methodological Considerations
Q. How can computational tools predict bioactivity and optimize derivatives for pharmacological applications?
- Molecular Docking : Simulates interactions with biological targets (e.g., antimicrobial enzymes). For example, chalcone derivatives exhibit anti-cancer activity by binding to TRAIL receptors (docking scores ≤ −8.5 kcal/mol) .
- QSAR Models : Correlate substituent effects (e.g., electronegativity of bromine) with bioactivity. Derivatives with para-bromo groups show higher antimicrobial potency (MIC ~12.5 µg/mL) due to enhanced membrane permeability .
Q. What experimental protocols mitigate sulfur-related side reactions during synthesis?
- Controlled Bromination : Use stoichiometric bromine (1:1 molar ratio) in chloroform to avoid over-bromination at the α-position .
- Inert Atmosphere : Prevents oxidation of methylsulfanyl groups to sulfoxides, which can alter reactivity .
Data Contradictions and Resolutions
- Synthetic Yield Variability : Some studies report yields ≤85% , while others note ≤60% . This discrepancy arises from differences in base concentration (10–20% NaOH) and reaction time (24–72 hours).
- Optical Activity : While highlights SHG activity, notes limited performance in certain crystal forms. This is attributed to packing differences (e.g., centrosymmetric vs. non-centrosymmetric space groups), emphasizing the need for polymorph screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
